Sodium 2-chloro-5-methylpyridine-3-sulfinate
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Overview
Description
Sodium 2-chloro-5-methylpyridine-3-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are widely used as building blocks in organic synthesis. Sodium sulfinates, including this compound, are valuable intermediates in the preparation of various sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates typically involves the reaction of sulfinic acids with sodium hydroxide. For sodium 2-chloro-5-methylpyridine-3-sulfinate, the process begins with the chlorination of 5-methylpyridine-3-sulfinic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-chloro-5-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosulfur compounds.
Biology: It serves as a precursor in the preparation of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2-chloro-5-methylpyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-chloro-5-methylpyridine-3-sulfinate is unique due to its specific structural features, such as the presence of a chlorine atom and a methyl group on the pyridine ring. These features impart distinct reactivity and selectivity in chemical reactions compared to other sodium sulfinates .
Properties
Molecular Formula |
C6H5ClNNaO2S |
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Molecular Weight |
213.62 g/mol |
IUPAC Name |
sodium;2-chloro-5-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H6ClNO2S.Na/c1-4-2-5(11(9)10)6(7)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
JVMMKHHAMGITEM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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